1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Description
1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Pathways : Researchers have developed one-pot synthesis methods for related compounds, demonstrating innovative approaches to synthesizing complex molecules. For example, a one-pot synthesis method has been utilized for creating 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, highlighting an improved alternative to traditional multi-step reactions. This method involves hydroiodic acid to effect O-demethylation, lactonization, and nitro reduction to amine, showcasing the compound's versatility in synthetic organic chemistry (Jilani, 2007).
Characterization and Structural Analysis : Another aspect of the research focuses on the structural analysis and characterization of similar compounds. For instance, substituted 2-aminobenzo[b]pyrans were synthesized and their molecular and crystal structures established by X-ray diffraction analysis, emphasizing the importance of structural understanding in the development of new compounds (Shestopalov et al., 2003).
Biological Applications
Cytotoxicity Studies : Some derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research illustrates the potential biomedical applications of these compounds in developing new therapeutic agents (Hassan et al., 2014).
Antimicrobial Properties : The synthesis and evaluation of antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds have been explored, with findings indicating significant activity against gram-positive bacteria. This suggests the utility of such compounds in addressing bacterial infections (Georgiadis et al., 1992).
Chemical Properties and Reactions
- Reactions with Thioureas and Thioamides : Studies have shown that reactions between aroylphenylacetylenes and thiocarbonyl compounds can produce a variety of pyrazole derivatives, providing insights into the reactivity and potential applications of these chemical frameworks in synthesizing novel compounds (Basyouni & Omar, 1974).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-16-7-5-14(6-8-16)20-10-9-19-17(18(20)22)26-12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMKQAHVIYDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.